1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxybutyl group, a pyrrolidinone ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.
Attachment of the Hydroxybutyl Group: The hydroxybutyl group can be attached through a nucleophilic substitution reaction involving a butanol derivative.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully saturated pyrrolidine ring.
Substitution: Formation of substituted tolyl derivatives.
Scientific Research Applications
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a tolyl group.
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the para-tolyl group, in particular, may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-3-12(10-20)17-16(22)18-13-8-15(21)19(9-13)14-6-4-11(2)5-7-14/h4-7,12-13,20H,3,8-10H2,1-2H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPATCQOOCZMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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